5-Acetoxy Anagrelide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetoxy Anagrelide, also known as 5-Acetoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-9-carboxylic acid, is a synthetic compound that has been used in scientific research for over two decades. It is a derivative of anagrelide, a drug used to treat thrombocytosis, a condition characterized by an abnormally high platelet count. 5-Acetoxy Anagrelide has been used in numerous scientific studies due to its unique properties and potential applications.

Scientific Research Applications

Mechanism of Action in Thrombocytopenia

Anagrelide, a therapeutic compound, has been demonstrated to selectively reduce platelet count in humans. Studies show that anagrelide influences the postmitotic phase of megakaryocyte development, reducing platelet production by affecting megakaryocyte size, ploidy, and maturation. It's observed that anagrelide induces changes in megakaryocyte cytoplasmic maturation and DNA content, without significantly inhibiting megakaryocyte colony development at therapeutic concentrations (Mazur, Rosmarin, Sohl, Newton, & Narendran, 1992).

Selectivity for Megakaryocytic Lineage

Anagrelide exhibits selectivity for the megakaryocytic lineage in comparison to other hematopoietic progenitor cell growth and differentiation. It's been found that anagrelide, unlike hydroxycarbamide, does not significantly affect the proliferation or differentiation of other hematopoietic progenitor cells, thereby demonstrating its potent and selective inhibitory effect on megakaryocytopoiesis (Hong, Wang, Arroyo, Hernandez, Skene, & Erusalimsky, 2006).

Effects on Platelet Production and Megakaryocyte Progenitor Cells

Research using immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells has shown that anagrelide inhibits the proliferation of these cells and the generation of platelets. This study provided insights into the molecular mechanism of anagrelide’s inhibitory action on megakaryogenesis and platelet formation, revealing that anagrelide suppresses the expression of megakaryocytic surface markers and genes related to megakaryogenesis and platelet formation (Takaishi, Takeuchi, Tsukamoto, Takayama, Oshima, Isshiki, Kayamori, Kimura, Hino, Oshima-Hasegawa, Mitsukawa, Takeda, Mimura, Ohwada, Iseki, Nakamura, Eto, Iwama, Yokote, Nakaseko, & Sakaida, 2018).

Mechanism of Action

Target of Action

5-Acetoxy Anagrelide, a derivative of Anagrelide, primarily targets platelets in the blood . The drug is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . The primary molecular target of Anagrelide is cyclic nucleotide phosphodiesterase 3 (PDE3A) .

Mode of Action

5-Acetoxy Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor . Anagrelide inhibits the function of platelets by inhibiting phosphodiesterase 3 , leading to an increase in cAMP .

Biochemical Pathways

The drug interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation . This elevation in cAMP levels disrupts the normal biochemical pathways within the platelet, leading to a decrease in platelet aggregation and a reduction in overall platelet count .

Pharmacokinetics

The pharmacokinetics of Anagrelide are linear in the 0.5–2mg dose range . After oral administration, Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites, the active 3-hydroxy Anagrelide and the inactive 5,6-dichloro-3,4-dihydroquinazol-2-ylamine . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing .

Result of Action

The result of 5-Acetoxy Anagrelide’s action is a reduction in platelet count . By inhibiting the maturation of platelets, the drug effectively lowers the number of platelets in the blood, reducing the risk of thrombosis . This is beneficial in the treatment of conditions such as thrombocythemia, where the platelet count is dangerously high .

Action Environment

The action of 5-Acetoxy Anagrelide can be influenced by various environmental factors. For instance, food intake can significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s efficacy and stability. Furthermore, the drug’s action may also be influenced by the patient’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.

properties

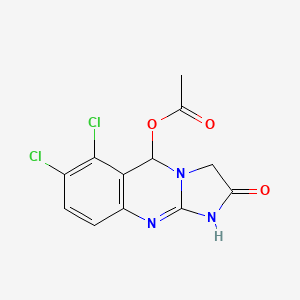

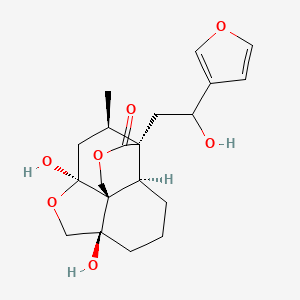

IUPAC Name |

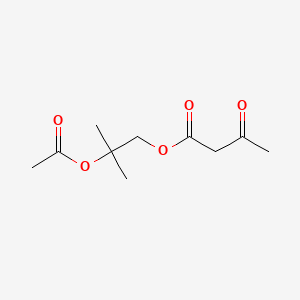

(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCRALKUPKUNKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675504 |

Source

|

| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-71-4 |

Source

|

| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetoxy Anagrelide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)